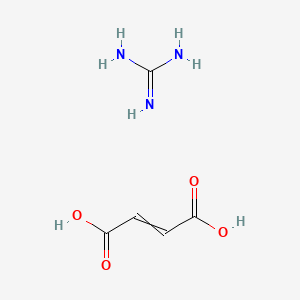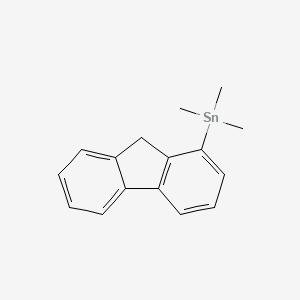![molecular formula C20H23NO B14586330 4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine CAS No. 61511-07-7](/img/structure/B14586330.png)
4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is an organic compound that features a morpholine ring attached to a biphenyl group via a but-2-en-1-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine typically involves the reaction of a biphenyl derivative with a morpholine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the but-2-en-1-yl linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides. Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alkanes, and substitution may yield substituted morpholine derivatives .
Scientific Research Applications
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[3-(Phenyl)but-2-en-1-yl]morpholine: Lacks the biphenyl group, resulting in different chemical and biological properties.
4-[3-([1,1’-Biphenyl]-4-yl)propyl]morpholine: Has a propyl linker instead of a but-2-en-1-yl linker, affecting its reactivity and interactions.
Uniqueness
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is unique due to the presence of both the biphenyl group and the but-2-en-1-yl linker, which confer specific structural and functional properties. These features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61511-07-7 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[3-(4-phenylphenyl)but-2-enyl]morpholine |
InChI |
InChI=1S/C20H23NO/c1-17(11-12-21-13-15-22-16-14-21)18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-11H,12-16H2,1H3 |
InChI Key |
SFDCURNTBBBSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCOCC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}oxophosphanium](/img/structure/B14586250.png)
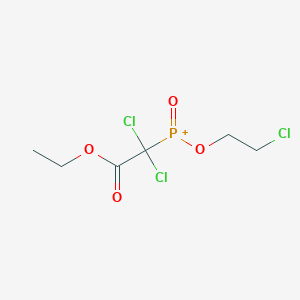

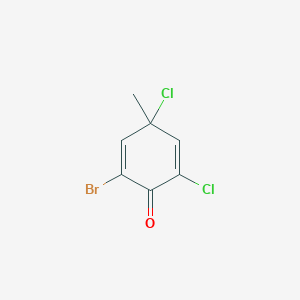
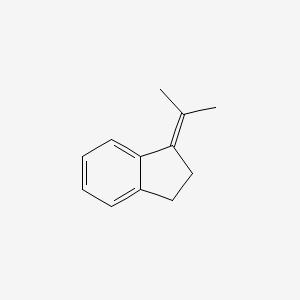
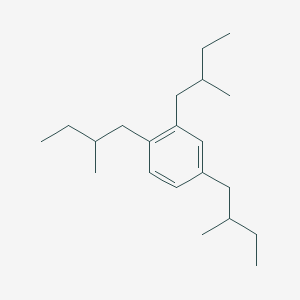

![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
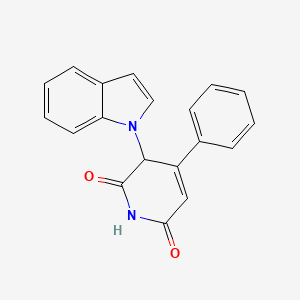
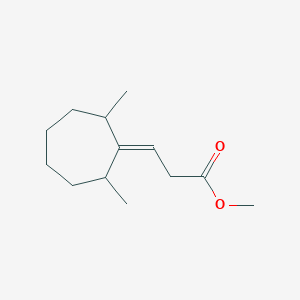
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
